A Comprehensive Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: Properties, Synthesis, and Therapeutic Potential
A Comprehensive Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine, a heterocyclic amine built on the privileged imidazo[1,2-a]pyridine scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] This document will serve as a core technical resource, detailing the compound's physicochemical properties, synthetic routes, and potential therapeutic applications, with a focus on providing actionable insights for research and development.
Core Molecular Attributes and Physicochemical Profile
1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine is a derivative of the fused bicyclic heteroaromatic system, imidazo[1,2-a]pyridine. The parent scaffold is recognized as a "privileged" structure in drug discovery, forming the core of numerous therapeutic agents.[3][4] The introduction of an ethanamine group at the 6-position presents a key functional handle for further chemical modification and interaction with biological targets.
Table 1: Physicochemical Properties of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Formula | C9H11N3 | Calculated |
| Molecular Weight | 161.20 g/mol | Calculated[8] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO. The hydrochloride salt should exhibit aqueous solubility. | General chemical principles |
| pKa | The basicity will be influenced by the primary amine and the nitrogen atoms in the imidazopyridine ring system. | Inferred from structural features |
| LogP | 1.1 | Computed[8] |
Note: The properties in Table 1 are largely predicted or inferred based on the chemical structure and data from related compounds due to the limited availability of experimentally determined values for this specific molecule.
Synthesis and Analytical Characterization
The synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine typically proceeds from its corresponding ketone precursor, 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. A common and effective method for this transformation is reductive amination.
Synthetic Workflow: Reductive Amination
This protocol outlines a general procedure for the synthesis of the target compound from its ketone precursor.
Caption: Synthetic workflow for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine.
Step-by-Step Protocol:
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Dissolution: Dissolve 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone (1.0 eq) in a suitable solvent such as methanol.
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Amine Addition: Add an amine source, for example, ammonium acetate (10-20 eq), to the solution.
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pH Adjustment (Optional): If necessary, adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) using a mild acid like acetic acid to facilitate imine formation.
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Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching and Workup: Upon completion, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Analytical Characterization
The structural confirmation of the synthesized 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine should be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the presence of the ethylamine group and the integrity of the imidazo[1,2-a]pyridine core.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[9]
Biological Significance and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][4] The functionalization at the 6-position, in particular, has been a successful strategy in drug discovery.[3]
Role as a Kinase Inhibitor Scaffold
Derivatives of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine have been investigated as potent kinase inhibitors. For instance, (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][6][9]triazolo[4,5-b]pyrazine, also known as Volitinib, is a highly potent and selective c-Met inhibitor that has been in clinical development for cancer treatment.[10] This highlights the potential of the 6-substituted imidazo[1,2-a]pyridine core in designing targeted cancer therapies.
Anticancer and Antiproliferative Activity
The imidazo[1,2-a]pyridine nucleus is a common feature in compounds designed to target various aspects of cancer biology. Studies have shown that derivatives can induce apoptosis and inhibit key signaling pathways involved in tumor growth.[3][11] Specifically, 6-substituted imidazo[1,2-a]pyridines have demonstrated the ability to induce apoptosis in colon cancer cell lines.[3] Furthermore, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent PI3K inhibitors with submicromolar inhibitory activity against various tumor cell lines.[12] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[13]
Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyridine scaffold is also found in drugs targeting the central nervous system. Zolpidem and alpidem are well-known examples of hypnotic and anxiolytic agents, respectively, that are based on this core structure.[4] This suggests that with appropriate modifications, derivatives of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine could be explored for their potential in treating neurological and psychiatric disorders.
Safety and Handling
As with any research chemical, 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related heterocyclic amines can be skin and eye irritants.[8] Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All work should be conducted in a well-ventilated fume hood.
Future Directions and Conclusion
1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine represents a valuable building block for the synthesis of novel bioactive molecules. Its strategic placement of a primary amine on the privileged imidazo[1,2-a]pyridine scaffold opens up numerous avenues for chemical elaboration and the development of new therapeutic agents. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to fully explore the therapeutic potential of this promising chemical entity. The rich history of the imidazo[1,2-a]pyridine core in medicinal chemistry provides a strong foundation for the successful development of novel drugs based on this versatile scaffold.[2]
References
- Martinez-Vargas, A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(1), M1539.
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
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Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][6][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7436–7447.
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